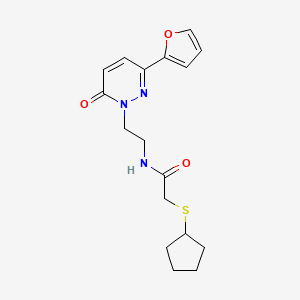2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS No.: 1219845-06-3
Cat. No.: VC5266269
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219845-06-3 |
|---|---|
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.43 |
| IUPAC Name | 2-cyclopentylsulfanyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C17H21N3O3S/c21-16(12-24-13-4-1-2-5-13)18-9-10-20-17(22)8-7-14(19-20)15-6-3-11-23-15/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,18,21) |
| Standard InChI Key | UFNRHUKOZCVZHH-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Introduction
Structural Overview
The chemical structure of 2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide can be divided into three key components:
-
Cyclopentylthio Group: A sulfur atom bonded to a cyclopentane ring, contributing hydrophobic properties.
-
Pyridazinone Core: A six-membered heterocyclic ring containing nitrogen atoms and a ketone group, known for its bioactivity in drug design.
-
Furan Moiety: A five-membered aromatic ring with oxygen, often associated with pharmacological activity.
This combination of functional groups suggests the compound may exhibit diverse chemical reactivity and biological properties.
Synthesis
The synthesis of compounds like 2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step reactions:
-
Formation of the Pyridazinone Core:
-
Starting with hydrazine derivatives and diketones, pyridazinone rings are synthesized via cyclization reactions under acidic or basic conditions.
-
-
Incorporation of the Furan Moiety:
-
The furan ring can be introduced through electrophilic substitution or coupling reactions using furan derivatives.
-
-
Thioether Formation:
-
The cyclopentylthio group is added via nucleophilic substitution, where a cyclopentyl halide reacts with a thiol precursor.
-
-
Acetamide Linkage:
-
The final step involves coupling the pyridazinone intermediate with a bromoacetamide derivative to form the complete structure.
-
Characterization
The compound's identity and purity can be confirmed using advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Proton (H NMR) and Carbon (C NMR) spectra provide detailed insights into the chemical environment of hydrogen and carbon atoms.
-
Key signals include those from the furan ring (aromatic protons), cyclopentane (aliphatic protons), and amide group (NH signal).
-
-
Mass Spectrometry (MS):
-
Provides molecular weight confirmation and fragmentation patterns to verify structural features.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups such as C=O (amide), C-S (thioether), and aromatic C=C bonds.
-
-
X-ray Crystallography (if applicable):
-
Determines the three-dimensional arrangement of atoms in the crystal form.
-
Biological Activity
Compounds containing pyridazinone and furan moieties are often explored for their pharmacological properties:
-
Anti-inflammatory Activity: Pyridazinones are known inhibitors of enzymes like 5-lipoxygenase (5-LOX), which play roles in inflammatory pathways.
-
Anticancer Potential: Furan-containing compounds have demonstrated cytotoxicity against cancer cell lines in previous studies.
Drug Development
The combination of hydrophobic (cyclopentylthio) and polar (amide) groups suggests good membrane permeability and potential oral bioavailability, making it a promising lead compound for further optimization.
Future Directions
Further research is needed to explore the following aspects:
-
In Vitro Studies: Testing against specific biological targets such as enzymes or receptors.
-
In Vivo Studies: Evaluating pharmacokinetics, toxicity, and efficacy in animal models.
-
Structure-Activity Relationship (SAR): Modifying functional groups to enhance activity or reduce side effects.
This compound represents a promising scaffold for developing new therapeutic agents due to its unique combination of functional groups and potential bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume